molecular formula C16H27B B14490342 9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)- CAS No. 63220-88-2

9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)-

Cat. No.: B14490342
CAS No.: 63220-88-2
M. Wt: 230.2 g/mol
InChI Key: CDWIGTHVHDHIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)- is an organoborane compound. This compound is a derivative of 9-Borabicyclo[3.3.1]nonane (9-BBN), which is widely used in organic chemistry as a hydroboration reagent. The compound is known for its high regioselectivity and stereoselectivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)- typically involves the hydroboration of 1-octyne with 9-Borabicyclo[3.3.1]nonane. The reaction is usually carried out in an ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include a temperature range of 0°C to room temperature to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high purity of the final product. The compound is often available commercially as a solution in THF or other suitable solvents .

Chemical Reactions Analysis

Types of Reactions

9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a hydroboration reagent in the synthesis of various organic compounds, including alcohols, amines, and alkanes.

    Biology: Employed in the synthesis of biologically active molecules and as a reducing agent in biochemical reactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)- involves the formation of a boron-carbon bond through hydroboration. The compound acts as a Lewis acid, facilitating the addition of boron to carbon-carbon multiple bonds. This process is highly regioselective and stereoselective, leading to the formation of specific isomers. The compound can also undergo oxidation and reduction reactions, further expanding its utility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)- is unique due to its high regioselectivity and stereoselectivity in hydroboration reactions. Its ability to form stable boron-carbon bonds and undergo further oxidation or reduction makes it a versatile reagent in organic synthesis. The compound’s specific reactivity profile distinguishes it from other hydroboration reagents, making it valuable in both academic and industrial research .

Properties

CAS No.

63220-88-2

Molecular Formula

C16H27B

Molecular Weight

230.2 g/mol

IUPAC Name

9-oct-1-ynyl-9-borabicyclo[3.3.1]nonane

InChI

InChI=1S/C16H27B/c1-2-3-4-5-6-7-14-17-15-10-8-11-16(17)13-9-12-15/h15-16H,2-6,8-13H2,1H3

InChI Key

CDWIGTHVHDHIRK-UHFFFAOYSA-N

Canonical SMILES

B1(C2CCCC1CCC2)C#CCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.